methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-methoxybenzyl group at position 3 and a sulfanylacetamido-benzoate ester moiety at position 2. This compound’s structural complexity arises from its fused heterocyclic system (thienopyrimidine) and functionalized side chains, which are hypothesized to confer bioactivity through interactions with enzymes or receptors, particularly in oncology or inflammation pathways . Its synthesis likely involves multi-step coupling reactions, as evidenced by analogous methodologies in thienopyrimidine derivatives (e.g., caesium carbonate-mediated amidation or Suzuki-Miyaura cross-coupling) .
Properties
IUPAC Name |
methyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-31-18-9-3-15(4-10-18)13-27-22(29)21-19(11-12-33-21)26-24(27)34-14-20(28)25-17-7-5-16(6-8-17)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEYFCONZVZWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. These interactions are crucial for understanding how structural modifications influence biological activity and therapeutic efficacy.
Anticancer Activity
Several studies have reported the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various tumor cell lines. A study highlighted that modifications at specific positions on the pyrimidine ring can drastically affect cytotoxicity. The presence of arylsulfamoyl groups has been identified as critical for maintaining activity against cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity . Research into similar thieno[3,2-d]pyrimidine derivatives has shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
- Cytotoxicity Assays : In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .
- Mechanistic Studies : Further investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for its development as an anticancer therapeutic .
Data Tables
Comparison with Similar Compounds
Key Observations :
- Unlike benzothiazolo-pyrimidines , the thieno[3,2-d]pyrimidine core may offer greater conformational rigidity, influencing pharmacokinetics.
Functional Similarity in Drug Design Contexts
- Similarity Indexing : Computational methods like the Tanimoto coefficient (used for SAHA-like compounds in HDAC inhibition ) could quantify structural overlap. For example, aglaithioduline showed ~70% similarity to SAHA ; analogous analysis for the target compound might reveal proximity to kinase inhibitors (e.g., gefitinib-like profiles ).
- Cross-Reactivity: Immunoassay studies demonstrate that structurally similar compounds (e.g., quaternary ammonium surfactants ) exhibit variable cross-reactivity depending on assay format. This implies that the target compound’s bioactivity data must be interpreted with caution if tested in competitive binding assays .
Physicochemical and Pharmacokinetic Properties
Comparative data for sulfur- and pyrimidine-containing compounds:
Insights :
- The target compound’s higher molecular weight and ester group may limit blood-brain barrier penetration compared to smaller analogues like diphenyl sulfone.
- The 4-methoxybenzyl group could confer metabolic stability, as seen in similar methoxy-substituted aromatics .
Research Findings and Methodological Considerations
Challenges in Similarity-Based Screening
- Fingerprint Bias : Molecular fingerprints (e.g., MACCS, Morgan) may overlook 3D conformational or electronic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
